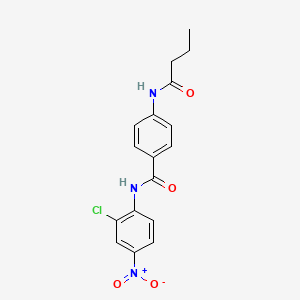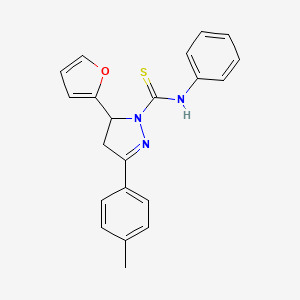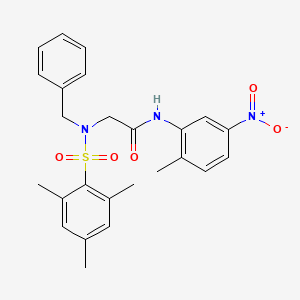
N-(4-ethylphenyl)-3-(5-methyl-2-furyl)propanamide
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to N-(4-ethylphenyl)-3-(5-methyl-2-furyl)propanamide often involves reactions between specific amines and acyl chlorides or through the condensation of various furan derivatives with suitable reagents. For instance, the preparation of closely related compounds can include steps like the reaction of amines with acyl chlorides in basic medium, followed by coupling reactions with different electrophiles to produce the desired amide derivatives (Manolov, Ivanov, & Bojilov, 2020).
Molecular Structure Analysis
The molecular structure of N-(4-ethylphenyl)-3-(5-methyl-2-furyl)propanamide and its analogs is characterized through various spectroscopic techniques such as NMR, UV, IR, and mass spectrometry. These methods provide detailed information about the arrangement of atoms, the presence of functional groups, and the overall geometry of the molecule. For example, a study detailed the structural analysis of a similar compound using 1H, 13C-NMR, UV, and mass spectral data, providing insights into its molecular architecture (Manolov, Ivanov, & Bojilov, 2020).
Chemical Reactions and Properties
N-(4-ethylphenyl)-3-(5-methyl-2-furyl)propanamide and related compounds participate in various chemical reactions, reflecting their reactivity and functional group compatibility. These reactions can include cyclopropanation, addition reactions, and nucleophilic substitutions, which are crucial for modifying the compound or introducing new functional groups (Miki et al., 2004).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting point, and thermal stability, are influenced by their molecular structure. Studies on similar compounds have explored their solubility in various organic solvents, demonstrating the effect of intermolecular interactions on these properties (Sobechko et al., 2017).
Chemical Properties Analysis
The chemical properties, including reactivity towards different reagents, stability under various conditions, and the ability to undergo specific transformations, are key aspects of these compounds. For instance, research on similar molecules has shown how substitutions at particular positions in the molecule can significantly impact their reactivity and interactions with nucleophiles or electrophiles (Pevzner, 2017).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-(4-ethylphenyl)-3-(5-methylfuran-2-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2/c1-3-13-5-7-14(8-6-13)17-16(18)11-10-15-9-4-12(2)19-15/h4-9H,3,10-11H2,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMMLBYKLGWCXQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CCC2=CC=C(O2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501328650 | |
| Record name | N-(4-ethylphenyl)-3-(5-methylfuran-2-yl)propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501328650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
5.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49640893 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
627889-30-9 | |
| Record name | N-(4-ethylphenyl)-3-(5-methylfuran-2-yl)propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501328650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(4-methylphenyl)-4-{4-[(4H-1,2,4-triazol-3-ylthio)acetyl]-1-piperazinyl}phthalazine](/img/structure/B4106025.png)

![2-{[(3-fluoro-2-methylphenyl)amino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B4106032.png)
![3-methoxy-N-[1-(2-naphthyl)ethyl]benzamide](/img/structure/B4106037.png)
![N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B4106045.png)

![N-[2-(1-pyrrolidinyl)ethyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide hydrochloride](/img/structure/B4106066.png)
![2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-nitrophenyl)acetamide](/img/structure/B4106069.png)
![2,6-dimethoxy-N-({4-[2-nitro-4-(trifluoromethyl)phenyl]-1-piperazinyl}carbonothioyl)benzamide](/img/structure/B4106075.png)
![2-[4-(2-chloro-3,4-dimethoxybenzyl)-1-cyclopentyl-2-piperazinyl]ethanol](/img/structure/B4106092.png)

![diethyl 5-({[(2,6-dimethoxybenzoyl)amino]carbonothioyl}amino)-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B4106098.png)

![1-(1,3-benzodioxol-5-ylmethyl)-4-[(3-nitrophenyl)sulfonyl]piperazine hydrochloride](/img/structure/B4106111.png)